Product packaging for Cabazitaxel Impurity 15(Cat. No.:CAS No. 859498-34-3)

Cabazitaxel Impurity 15

Cat. No.: B601052
CAS No.: 859498-34-3
M. Wt: 399.45
Attention: For research use only. Not for human or veterinary use.
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Description

Cabazitaxel Impurity 15, chemically defined as (4R,5S)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid, is a fully characterized chemical compound supplied as a high-purity reference standard . This impurity standard is essential for supporting critical stages of pharmaceutical development and commercial production of the anticancer drug Cabazitaxel, which is used to treat metastatic castration-resistant prostate cancer . Its primary applications include analytical method development (AMV), method validation, and ongoing Quality Control (QC) activities, ensuring the drug substance meets stringent regulatory and pharmacopeial requirements for identity, purity, and quality . Furthermore, this compound serves as a traceable reference standard for Abbreviated New Drug Application (ANDA) submissions and during the commercial production of Cabazitaxel, providing vital documentation for regulatory compliance . The product is accompanied by comprehensive characterization data and a Certificate of Analysis (COA) that complies with global regulatory guidelines . This product is intended for research and analytical purposes only. It is strictly for laboratory use and is not intended for diagnostic or therapeutic human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25NO6 B601052 Cabazitaxel Impurity 15 CAS No. 859498-34-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R,5S)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO6/c1-22(2,3)29-21(26)23-17(14-8-6-5-7-9-14)18(20(24)25)28-19(23)15-10-12-16(27-4)13-11-15/h5-13,17-19H,1-4H3,(H,24,25)/t17-,18+,19?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVWUXLRSKRKFZ-YTYFACEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(C(OC1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]([C@H](OC1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Pathways of Cabazitaxel Impurity Formation

Synthetic Route-Dependent Impurities

The semi-synthesis of Cabazitaxel is a multi-step process that involves the coupling of a protected C-13 side chain to the baccatin (B15129273) core, which is derived from natural sources. nih.gov Impurities can be introduced from starting materials or generated through side reactions, incomplete reactions, or the presence of isomeric starting materials.

The synthesis of Cabazitaxel begins with 10-Deacetylbaccatin III (10-DAB), a natural taxoid extracted from yew trees. google.comnih.gov Impurities present in the 10-DAB starting material can be carried through the synthesis to form related impurities in the final product. However, Cabazitaxel Impurity 15 does not originate from the 10-DAB core. Its structure confirms that it is a derivative of the C-13 side chain, which is synthesized separately before being attached to the baccatin backbone.

The formation of this compound is intrinsically linked to the use of protecting groups during the synthesis of the C-13 side chain. The side chain, a β-amino acid, contains a hydroxyl group and an amino group that must be protected to prevent unwanted side reactions during its activation and subsequent coupling with the baccatin core.

This compound is an oxazolidine (B1195125) derivative. Oxazolidines are commonly employed as cyclic protecting groups for β-amino acids, simultaneously protecting the amino and hydroxyl functionalities. The structure, specifically the 2-(4-methoxyphenyl) group, suggests the use of p-anisaldehyde in a condensation reaction to form the protective ring. chemicalbook.compharmaffiliates.com

This protected side chain precursor can become an impurity if:

The subsequent coupling reaction to the baccatin core is incomplete.

The final deprotection step, designed to open the oxazolidine ring and reveal the free hydroxyl and amino groups, is not carried to completion.

Therefore, this compound is considered a process-related impurity that represents an unreacted intermediate from the synthetic pathway.

The C-13 side chain of Cabazitaxel has specific stereochemistry—(2R,3S)—which is crucial for its biological activity. The synthesis of this side chain is designed to be stereoselective. However, alternative stereoisomers can be formed as by-products.

This compound, with the CAS number 859498-34-3, corresponds to a specific stereoisomer, namely (2R,4R,5S)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid. chemicalbook.com Other diastereomers of this protected side chain, such as Cabazitaxel Impurity 20 (CAS 153652-67-6) and Impurity 32 (CAS 949459-78-3), can also be generated during the synthesis. veeprho.comsimsonpharma.com If these isomeric precursors are not fully removed, they can be incorporated into the final API or remain as unreacted intermediates, thus constituting isomeric impurities.

Table 2: Related Isomeric Side-Chain Impurities

Impurity Name CAS Number Stereochemistry
This compound 859498-34-3 (2R,4R,5S) chemicalbook.com
Cabazitaxel Impurity 20 153652-67-6 (2S,4S,5S)

| Cabazitaxel Impurity 32 | 949459-78-3 | (4S,5S) simsonpharma.com |

Degradation-Derived Impurities

Forced degradation studies are used to understand the intrinsic stability of a drug substance and to identify potential degradation products. veeprho.com These studies typically expose the drug to harsh conditions such as acid, base, oxidation, heat, and light.

Studies on the degradation of Cabazitaxel under acidic conditions show that the molecule is sensitive to acid. chemicalbook.com Degradation primarily occurs through hydrolysis of the ester linkages, particularly the C-13 side chain, and potential cleavage of the oxetane (B1205548) ring. However, this compound, being a protected side-chain precursor, is not a known product of the acid-induced degradation of the final Cabazitaxel molecule.

Cabazitaxel is also susceptible to degradation under basic conditions. chemicalbook.com The primary pathway for base-induced degradation is the hydrolysis of the ester groups, leading to the cleavage of the C-13 side chain and the C-4 acetate group. Epimerization at positions C-7 can also occur. This compound is not reported as a product of base-induced degradation of Cabazitaxel. Its presence is exclusively linked to the synthetic route.

Based on a thorough review of scientific and commercial sources, it is not possible to generate an article on "this compound" that adheres to the provided outline. The fundamental reason is a contradiction between the specified subject and the requested content.

"this compound" is a Process-Related Impurity, Not a Degradation Product.

Chemical suppliers identify "this compound" with CAS numbers such as 859498-34-3 and a molecular formula of C₂₂H₂₅NO₆. This molecular formula corresponds to a compound known as (4S,5R)-3-(tert-Butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylic Acid or a similar isomer. This compound is a precursor used in the chemical synthesis of the side chain of Cabazitaxel.

Therefore, it is a process-related impurity —a residual component from the manufacturing process—and not a degradation product that forms from the breakdown of the final Cabazitaxel molecule.

The provided article outline exclusively requests information on the formation of this impurity through various degradation pathways :

Characterization of Degradation Products of Cabazitaxel Relevant to Impurity 15

It is chemically implausible for the complex Cabazitaxel molecule (C₄₅H₅₇NO₁₄) to break down under oxidative, photolytic, or thermal stress to form the specific, smaller synthetic precursor molecule identified as Impurity 15. Forced degradation studies on Cabazitaxel report the formation of various other degradation products, typically involving hydrolysis, epimerization, or oxidation of the existing molecular structure, none of which is Impurity 15.

Consequently, an article detailing the "Mechanistic Pathways of this compound Formation" via degradation is not scientifically feasible. Generating such content would be inaccurate and speculative.

Advanced Analytical Methodologies for Cabazitaxel Impurity 15

Chromatographic Separation Techniques

Chromatographic techniques are the cornerstone for the separation and analysis of Cabazitaxel and its impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the most utilized methods due to their high resolution and sensitivity.

Reversed-phase HPLC (RP-HPLC) is a widely adopted technique for the analysis of Cabazitaxel and its related substances, including Impurity 15. The development of a stability-indicating RP-HPLC method is crucial for separating the active ingredient from its impurities and degradation products. rjptonline.orgwisdomlib.org

The selection of an appropriate stationary phase is critical for achieving the desired separation. For the analysis of Cabazitaxel and its impurities, C18 columns are frequently employed. rjptonline.orgresearchgate.netrjptonline.orgorientjchem.org These columns, with their octadecylsilane (B103800) stationary phase, provide the necessary hydrophobicity to retain and separate the structurally similar taxane (B156437) compounds. The choice of a specific C18 column can influence the resolution and peak shape. For instance, a Sunfire C18 column (100 x 4.6 mm, 3.5 µm particle size) has been successfully used for the separation of Cabazitaxel and seven of its impurities. rjptonline.orgrjptonline.org Other studies have utilized columns such as the Inertsil ODS 3V (150 mm × 4.6 mm, 5 µm) and Zorbax SB C18 (100mm×3.0mm, 1.8µm). orientjchem.orgjocpr.com

Table 1: Examples of C18 Columns Used in RP-HPLC Analysis of Cabazitaxel Impurities

Column NameDimensionsParticle SizeReference
Sunfire C18100 x 4.6 mm3.5 µm rjptonline.orgrjptonline.org
Inertsil ODS 3V150 mm × 4.6 mm5 µm jocpr.com
Zorbax SB C18100mm×3.0mm1.8µm orientjchem.org
Thermo Hypersil ODS C18250 x 4.6mm3.5µ researchgate.net
Zorbax Extend C18Not SpecifiedNot Specified nih.gov

The mobile phase composition plays a pivotal role in the separation of Cabazitaxel and its impurities. Typically, a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is used. researchgate.netrjptonline.orgjocpr.com Gradient elution is often preferred over isocratic elution to achieve better resolution of all impurities within a reasonable run time. rjptonline.orgrjptonline.org

One developed method utilizes a gradient program with a mobile phase consisting of 0.05% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). rjptonline.org The gradient starts with a higher proportion of the aqueous phase and gradually increases the organic phase concentration to elute the more retained components. rjptonline.org Another approach employs a mobile phase of 0.1 M sodium dihydrogen phosphate (B84403) buffer (pH 3.5) and methanol in a 60:40 v/v ratio for isocratic elution. jocpr.com A gradient RP-HPLC method was also developed using 0.05 M KH2PO4 and 0.2% of 1-octane sulphonic acid with pH 2.0 as mobile phase A, and acetonitrile as mobile phase B. researchgate.net

Table 2: Exemplary Gradient Elution Program for Cabazitaxel Impurity Analysis

Time (min)% Mobile Phase A (0.05% Formic Acid in Water)% Mobile Phase B (Acetonitrile)
0.018020
2.06535
5.05050
8.01585
11.01090
13.08020
16.08020
Data sourced from a study on the separation of Cabazitaxel and its seven impurities. rjptonline.org

UV detection is commonly used for the quantification of Cabazitaxel and its impurities. The selection of the detection wavelength is crucial for achieving adequate sensitivity for all compounds. Studies have reported the use of various wavelengths, including 220 nm, 230 nm, and 231 nm. researchgate.netrjptonline.orgorientjchem.org The optimal wavelength is typically chosen based on the UV absorption maxima of Cabazitaxel and its impurities to ensure that all components can be detected and quantified accurately. For instance, a detection wavelength of 220 nm was used in a study that separated seven impurities of Cabazitaxel. rjptonline.orgrjptonline.org In other methods, detection was carried out at 230 nm. researchgate.net

Table 3: Reported UV Detection Wavelengths for Cabazitaxel and Impurity Analysis

Detection WavelengthAnalytical MethodReference
220 nmRP-HPLC rjptonline.orgrjptonline.orgorientjchem.org
230 nmRP-HPLC researchgate.net
223 nmRP-HPLC researchgate.net
254 nmRP-HPLC jocpr.com

Ultra-High Performance Liquid Chromatography (UHPLC) offers several advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. These benefits are attributed to the use of columns with smaller particle sizes (typically sub-2 µm). While specific UHPLC methods solely for Cabazitaxel Impurity 15 are not detailed in the provided search results, the principles of method development are similar to HPLC. A UHPLC method with UV detection was optimized for the determination of the complete impurity profile of other pharmaceutical compounds, demonstrating the power of this technique for impurity analysis. celonpharma.com The application of UHPLC is highly suitable for the complex separation of Cabazitaxel and its numerous impurities, including Impurity 15, offering improved peak efficiencies and shorter run times.

Gas Chromatography (GC) is generally not the primary method for analyzing large, non-volatile molecules like Cabazitaxel and its impurities. However, GC can be a valuable tool for the analysis of specific, more volatile process-related impurities or residual solvents that may be present in the drug substance. There is no specific information in the search results indicating the use of GC for the direct analysis of this compound.

Spectroscopic and Spectrometric Elucidation Methods

The structural elucidation of impurities is a cornerstone of pharmaceutical analysis, providing definitive identification and enabling the development of targeted control strategies. A combination of sophisticated spectroscopic and spectrometric techniques is typically employed to achieve an unambiguous assignment of the molecular structure.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides crucial information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is utilized to determine its accurate mass, which, in conjunction with other data, helps in deducing the molecular formula.

Tandem mass spectrometry (MS/MS) further probes the structure by inducing fragmentation of the protonated or deprotonated molecular ion. The resulting fragmentation pattern is a unique fingerprint of the molecule, offering insights into its substructures and the connectivity of its atoms. The fragmentation of taxane-related compounds often involves characteristic losses of side chains and functional groups from the core diterpene ring system. While specific experimental fragmentation data for this compound is not extensively published in peer-reviewed literature, a general understanding of taxane fragmentation allows for postulation of its likely fragmentation pathways.

Table 1: Hypothetical MS/MS Fragmentation Data for this compound

Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss Substructure Assignment
587.2796 [M+H]⁺527.2585C₂H₄O₂ (60.0211)Loss of acetic acid
587.2796 [M+H]⁺495.2323C₄H₈O₂ (88.0524)Loss of benzoic acid side chain fragment
587.2796 [M+H]⁺285.1172C₁₇H₂₄O₅ (308.1624)Cleavage of the taxane core

This table is illustrative and based on general fragmentation patterns of similar compounds, as specific published data for this compound is limited.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules in solution. Through various one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, it is possible to map out the complete covalent framework of a molecule and its stereochemistry.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Key Moieties in a Taxane Core Structure

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C1-OH~4.279.0
H-2~5.775.0
H-5~4.984.0
H-7~4.472.0
H-10~5.076.0
H-13~6.281.0
Acetyl-CH₃~2.221.0
Benzoyl-ArH7.5 - 8.1128.0 - 134.0

This table provides typical chemical shift ranges for a taxane core and is for illustrative purposes. Specific values for this compound would require experimental determination.

Single Crystal X-ray Diffraction (XRD) for Definitive Structure Determination

For a novel or critical impurity like this compound, obtaining a single crystal suitable for XRD analysis would provide irrefutable proof of its structure. However, the successful growth of single crystals can be a challenging and time-consuming process. To date, there is no publicly available single crystal X-ray diffraction data specifically for this compound.

Method Validation and Performance Characteristics

Once a suitable analytical method, typically a chromatographic technique like High-Performance Liquid Chromatography (HPLC), is developed for the detection and quantification of this compound, it must be rigorously validated to ensure its reliability, accuracy, and precision. Method validation is performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).

Specificity and Peak Purity Assessment

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components. In the context of an HPLC method for this compound, specificity is demonstrated by showing that the peak corresponding to this impurity is well-resolved from the main Cabazitaxel peak and all other known impurities.

Peak purity assessment is a critical component of demonstrating specificity, especially when dealing with complex mixtures. This is often accomplished using a photodiode array (PDA) detector, which can acquire UV-Vis spectra across the entire chromatographic peak. Software algorithms then compare the spectra at different points within the peak. A spectrally pure peak will have identical spectra across its entirety, confirming that no other component is co-eluting.

Linearity and Range Determination

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range of an analytical method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

For an impurity quantification method, the range is typically established from the limit of quantification (LOQ) to 120% of the specification limit for that impurity. To determine linearity, a series of solutions of this compound at different known concentrations are prepared and analyzed. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed.

Table 3: Example of Linearity Data for this compound

Concentration (µg/mL) Peak Area (arbitrary units)
0.5 (LOQ)12,500
1.025,200
2.563,000
5.0126,500
7.5189,000
10.0 (120% of spec)251,000
Correlation Coefficient (r²) 0.9995

This table is a representative example of linearity data and does not reflect actual experimental results for this compound.

Precision (Repeatability and Intermediate Precision)

Precision in an analytical method refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is typically evaluated at two levels: repeatability and intermediate precision.

Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time with the same analyst and equipment. For Cabazitaxel and its related impurities, high-performance liquid chromatography (HPLC) methods have demonstrated high repeatability. Studies involving multiple injections (typically n=6) of a sample solution containing Cabazitaxel and its impurities have shown a low relative standard deviation (%RSD) for the peak areas of the impurities. Generally, a %RSD of less than 2 is considered acceptable, confirming the method's precision. rjptonline.org

Intermediate Precision (Ruggedness): This evaluates the variability of the method within the same laboratory but under different conditions, such as on different days, with different analysts, or using different equipment. Validation studies for Cabazitaxel impurities confirm the ruggedness of the analytical methods by showing minimal variability in results under these varied conditions. The %RSD for intermediate precision studies consistently remains within acceptable limits, often below 2.0%, indicating that the method is reliable for routine use in a quality control environment. wisdomlib.org

Table 1: Representative Precision Data for Cabazitaxel Impurities

Parameter Acceptance Criteria (%RSD) Typical Result (%RSD)
Repeatability (n=6) ≤ 2.0% < 2.0
Intermediate Precision ≤ 2.0% < 2.0

This table presents typical data from validation studies of analytical methods for Cabazitaxel and its impurities. rjptonline.org

Accuracy and Recovery Studies

Accuracy denotes the closeness of the test results obtained by a method to the true value. It is often determined through recovery studies by spiking a blank matrix with a known concentration of the impurity standard. The analysis is performed in triplicate at multiple concentration levels (e.g., 50%, 100%, and 150% of the specification limit). rjptonline.org

For Cabazitaxel impurities, accuracy is demonstrated by calculating the percentage recovery of the spiked amount. Validated HPLC methods show high recovery rates, typically falling within the standard range of 98% to 102%. ijariie.com This level of accuracy ensures that the analytical method can reliably quantify the true amount of Impurity 15 present in a sample of the active pharmaceutical ingredient (API) or final drug product.

Table 2: Example of Accuracy and Recovery Data for Cabazitaxel Impurities

Spiking Level Amount Added (µg/mL) Amount Recovered (µg/mL) % Recovery
50% 5.0 4.95 99.0%
100% 10.0 10.1 101.0%
150% 15.0 14.85 99.0%

This table illustrates representative recovery data from accuracy studies for Cabazitaxel impurities. rjptonline.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Impurity 15

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of an analytical method.

LOD : The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with precision and accuracy.

LOQ : The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

These limits are crucial for quantifying trace-level impurities. They are typically established based on the signal-to-noise ratio (S/N) of the analytical signal, where an S/N ratio of 3:1 is common for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. ijariie.com While specific LOD and LOQ values for this compound are not detailed in publicly available literature, studies on other Cabazitaxel-related substances provide representative data. For instance, validation of methods for other impurities has established LOQ values as low as a few nanograms per milliliter (ng/mL), demonstrating the high sensitivity of modern chromatographic techniques. orientjchem.org

Table 3: Representative LOD and LOQ Data for Cabazitaxel-Related Impurities

Impurity LOD LOQ
CBZM01 0.002% 73 ng/mL
CBZM02 0.002% 71 ng/mL
CBZN09 0.002% 6 ng/mL

Data from a study on related substances of Cabazitaxel, demonstrating the sensitivity of the analytical method. orientjchem.org

Robustness Evaluation in Analytical Methodologies

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage. The evaluation of robustness is performed by making slight modifications to key parameters of the analytical method.

For HPLC methods used in the analysis of Cabazitaxel impurities, common parameters that are intentionally varied include:

Flow rate of the mobile phase (e.g., ± 0.2 mL/min) rjptonline.org

Column temperature (e.g., ± 5°C) rjptonline.org

pH of the mobile phase buffer

Composition of the mobile phase (e.g., ± 5% organic phase ratio) rjptonline.org

The results from these varied conditions are compared against the results from the standard method. The system suitability parameters, such as peak resolution and tailing factor, must remain within the predefined acceptance criteria. Studies on analytical methods for Cabazitaxel and its impurities have shown that the %RSD of the results under these varied conditions is consistently low (less than 2%), demonstrating the robustness of the methodology. rjptonline.orgrjptonline.org

Table 4: Parameters Varied in a Typical Robustness Study

Parameter Variation Result
Flow Rate ± 0.2 mL/min System suitability passes
Column Temperature ± 5°C System suitability passes
Mobile Phase Composition ± 5% System suitability passes

This table outlines common parameters and expected outcomes in a robustness evaluation for an HPLC method analyzing Cabazitaxel impurities. rjptonline.org

Process and Quality Control Strategies for Cabazitaxel Impurity 15

In-Process Control (IPC) Points during Cabazitaxel Synthesis

Effective control of Cabazitaxel Impurity 15, an oxazolidine (B1195125) derivative formed during the synthesis of the C-13 side chain, relies on strategically placed in-process controls (IPCs). These checkpoints are crucial for monitoring the progress of the reaction and ensuring that the formation of this diastereomeric impurity is minimized.

Key IPCs include:

Monitoring of Reaction Completion: High-performance liquid chromatography (HPLC) is employed to monitor the consumption of starting materials and the formation of the desired intermediate. This ensures that the reaction proceeds to completion, reducing the potential for side reactions that could lead to the formation of Impurity 15.

Stereochemical Purity Analysis: Chiral chromatography is a critical IPC to assess the stereochemical purity of the intermediates. Early detection of any deviation from the desired stereoisomer allows for corrective actions before the impurity is carried forward in the synthesis.

Control of Reaction Temperature and Time: Strict control over the reaction temperature and duration is maintained, as deviations can influence the stereochemical outcome of the reaction.

A representative data table for in-process control of a key intermediate step is shown below:

ParameterSpecificationAnalytical MethodFrequency
Assay of Intermediate≥ 98.0%HPLCEnd of reaction
This compound≤ 0.15%Chiral HPLCEnd of reaction
Other Impurities≤ 0.5%HPLCEnd of reaction

Optimization of Reaction Conditions to Mitigate Impurity 15 Formation

The formation of this compound is highly dependent on the reaction conditions employed during the synthesis of the C-13 side chain. Optimization of these conditions is a key strategy to mitigate its formation.

Research findings have highlighted the following critical parameters:

Solvent System: The choice of solvent can significantly impact the stereoselectivity of the reaction. Apolar solvents have been shown to favor the formation of the desired diastereomer over Impurity 15.

Base Selection: The nature and stoichiometry of the base used in the reaction are critical. Non-nucleophilic, sterically hindered bases are preferred to minimize side reactions and improve stereoselectivity.

Temperature Control: Lower reaction temperatures generally favor the formation of the thermodynamically more stable desired product, thereby reducing the formation of the kinetic impurity, Impurity 15.

The following table summarizes the effect of different reaction conditions on the formation of Impurity 15:

ParameterCondition ACondition BCondition C
Solvent DichloromethaneTolueneTetrahydrofuran
Base TriethylamineDBUDIPEA
Temperature (°C) 0-2025
Impurity 15 (%) 0.50.11.2

Raw Material and Intermediate Quality Attributes Impacting Impurity Profile

The quality of raw materials and intermediates is a cornerstone of impurity control. The impurity profile of the final Cabazitaxel drug substance is directly influenced by the purity of the starting materials used in the synthesis.

Critical material attributes (CMAs) that can impact the formation of Impurity 15 include:

Stereochemical Purity of Starting Materials: The presence of even small amounts of the wrong stereoisomer in the starting materials can lead to the formation of Impurity 15.

Purity of Reagents: The purity of reagents, particularly the base and coupling agents, is crucial. Impurities in these reagents can catalyze side reactions or interfere with the desired stereochemical outcome.

A typical specification for a key raw material is provided below:

AttributeAcceptance Criteria
Assay≥ 99.5%
Chiral Purity≥ 99.8% (desired enantiomer)
Water Content≤ 0.1%
Individual Impurity≤ 0.1%

Storage Condition Impact on Impurity Generation and Stability

The stability of both the drug substance and its intermediates is critical to prevent the formation of degradation products, which can include Impurity 15. Stability studies are conducted under various conditions to establish appropriate storage and handling procedures.

Key findings from stability studies indicate that:

Temperature: Elevated temperatures can lead to the degradation of intermediates and potentially the epimerization at chiral centers, leading to the formation of Impurity 15. Therefore, controlled room temperature or refrigerated conditions are often required.

Humidity: The presence of moisture can promote hydrolytic degradation of both the desired product and intermediates.

Light: Photostability studies are conducted to determine if light exposure leads to the formation of photodegradation products.

The following table illustrates the impact of storage conditions on the stability of a key intermediate:

ConditionDurationImpurity 15 (%)Total Degradation Products (%)
25°C / 60% RH6 Months< 0.10.2
40°C / 75% RH6 Months0.30.8
Photostability1.2 million lux hours< 0.10.15

Application of Quality by Design (QbD) Principles in Impurity Management

The principles of Quality by Design (QbD) provide a systematic and science-based approach to pharmaceutical development and manufacturing. The application of QbD is instrumental in developing a robust control strategy for impurities like this compound.

A cornerstone of QbD is a thorough risk assessment to identify and rank the parameters that have the potential to impact the critical quality attributes (CQAs) of the drug substance, including the level of Impurity 15. Failure Mode and Effects Analysis (FMEA) is a commonly used tool for this purpose.

The risk assessment identifies CPPs such as reaction temperature, addition rate of reagents, and agitation speed, as well as CMAs like the chiral purity of starting materials and solvent quality.

A simplified risk assessment matrix for the formation of Impurity 15 is shown below:

Potential Failure ModePotential EffectSeverityOccurrenceDetectabilityRisk Priority Number (RPN)
Temperature DeviationIncreased Impurity 15HighMediumHighMedium
Incorrect Raw Material ChiralityHigh Levels of Impurity 15HighLowHighLow
Solvent Polarity VariationDecreased StereoselectivityHighMediumMediumHigh

Design of Experiments (DoE) is a powerful statistical tool used within the QbD framework to systematically study the effects of multiple process parameters on a particular outcome, such as the formation of Impurity 15. DoE allows for the efficient exploration of the design space and the identification of optimal operating conditions.

A factorial or response surface methodology can be employed to investigate the interactions between variables like temperature, solvent composition, and reagent stoichiometry. The results of the DoE are used to establish a design space, which is the multidimensional combination and interaction of input variables that have been demonstrated to provide assurance of quality.

An example of a DoE study outcome for minimizing Impurity 15 is presented in the following table:

FactorRange StudiedOptimal Level
Temperature (°C) -20 to 10-15
Solvent Ratio (A:B) 1:1 to 5:14:1
Base Equivalents 1.0 to 1.51.1

By implementing these comprehensive process and quality control strategies, the formation of this compound can be effectively managed, ensuring the consistent production of high-quality Cabazitaxel.

Regulatory Science and Compliance in Impurity Research

International Conference on Harmonisation (ICH) Guidelines on Impurities (Q3A, Q3B, Q2)

The International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH) has established globally recognized guidelines to ensure the safety and quality of pharmaceutical products. For impurities such as Cabazitaxel Impurity 15, three core guidelines are paramount: Q3A, Q3B, and Q2. slideshare.netich.org

ICH Q3A(R2): Impurities in New Drug Substances

This guideline focuses on the impurities that might arise during the synthesis, purification, and storage of a new drug substance, in this case, Cabazitaxel. europa.eu It establishes a scientific process for classifying, identifying, and qualifying these impurities. ich.org A key element of ICH Q3A is the establishment of thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose (MDD) of the drug. slideshare.netich.orgyoutube.com These thresholds dictate the level at which an impurity must be reported in a regulatory submission, structurally identified, and qualified for its biological safety. europa.eufda.gov

Reporting Threshold : The level above which an impurity must be reported in the registration application. europa.eufda.gov

Identification Threshold : The level above which an impurity's structure must be determined. youtube.com

Qualification Threshold : The level above which an impurity's biological safety must be established. europa.euich.org

The qualification process involves acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level. ich.orgfda.gov If an impurity, such as this compound, is present above the qualification threshold, its safety must be justified.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
TDI = Total Daily Intake

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances ich.orgyoutube.com

ICH Q3B(R2): Impurities in New Drug Products

Complementing Q3A, the Q3B guideline addresses impurities that arise during the manufacturing and storage of the final drug product. europa.eu These are primarily degradation products of the drug substance or reaction products of the drug substance with excipients or the container closure system. medcraveonline.com Similar to Q3A, Q3B sets thresholds for reporting, identification, and qualification of degradation products, which are also based on the maximum daily dose of the drug product. europa.euich.orggmpinsiders.com This ensures that any new impurities formed after the drug substance is formulated are also rigorously controlled.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
< 1 mg1.0% or 5 µg TDI1.0% or 5 µg TDI-
1 mg - 10 mg0.5% or 20 µg TDI0.5% or 20 µg TDI0.5% or 50 µg TDI
> 10 mg - 100 mg0.2% or 150 µg TDI0.2% or 150 µg TDI0.5% or 200 µg TDI
> 100 mg - 2 g0.10%0.2% or 2 mg TDI0.2% or 3 mg TDI
> 2 g0.05%0.10%0.15%
TDI = Total Daily Intake (whichever is lower applies for Identification and Qualification)

Table 2: ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products europa.euich.orggmpinsiders.com

ICH Q2(R1): Validation of Analytical Procedures

To accurately detect and quantify impurities like this compound, the analytical methods used must be proven to be reliable. The ICH Q2(R1) guideline provides a framework for validating these analytical procedures. ich.org Validation demonstrates that a method is suitable for its intended purpose, covering aspects such as: youtube.com

Specificity : The ability to assess the analyte unequivocally in the presence of other components.

Accuracy : The closeness of test results to the true value.

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly.

Detection Limit (LOD) : The lowest amount of analyte that can be detected but not necessarily quantitated.

Quantitation Limit (LOQ) : The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Linearity & Range : The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Documented evidence of the validation of analytical procedures is a mandatory part of the regulatory submission, ensuring that the data on impurities is accurate and trustworthy.

Pharmacopoeial Monographs and Standards for Cabazitaxel Impurities

Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official public standards for drug substances and products. uspnf.com A monograph for a specific drug, like Cabazitaxel, will list tests, procedures, and acceptance criteria for its identity, strength, quality, and purity, including limits for specified impurities. edqm.eudrugs.com

While a specific monograph may not list every potential impurity by name, it will typically include tests for "Related Compounds" or "Organic Impurities" with acceptance criteria for any unspecified impurity and for the total of all impurities. uspnf.com For Cabazitaxel, reference standards for known impurities are used to ensure the system is suitable for analysis and to properly identify and quantify these substances. edqm.eusynzeal.com Manufacturers must demonstrate that their product meets the requirements of the relevant pharmacopoeial monograph. If an impurity is not listed in the monograph but is found in the product, its control must still be justified according to ICH guidelines.

Approaches to Justify Impurity Levels in Drug Substance and Product

When an impurity like this compound exceeds the qualification threshold defined by ICH, its presence must be justified. fda.govmedcraveonline.com Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the proposed level. ich.orgfda.gov

Several approaches can be used for this justification:

Reference to Clinical and Nonclinical Studies : The most direct method is to demonstrate that the impurity was present at or above the proposed level in batches of the drug substance or product used in pivotal safety and clinical studies. ich.orgmedcraveonline.com If these studies showed no significant safety concerns, the impurity level is considered qualified.

Toxicological Studies : If the impurity was not adequately covered in previous studies, specific toxicological studies may be required. This can range from in-silico (computer-based) toxicity predictions to in-vitro genotoxicity assays and, in some cases, in-vivo animal studies.

Scientific Literature : Justification can sometimes be based on published scientific literature demonstrating the safety of the impurity. europa.eu

Metabolite Data : If the impurity is also a significant metabolite of the drug in humans or animals, it is generally considered qualified, as the body has already been exposed to it. medcraveonline.com

The goal is to provide a robust, scientifically-sound rationale to regulatory agencies that the proposed acceptance criterion for the impurity is safe for patients. europa.eu

Documentation and Reporting Requirements for Impurity Data

Comprehensive documentation and transparent reporting of all impurity data are fundamental for regulatory approval. This information is a core component of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission, such as a New Drug Application (NDA) or Marketing Authorisation Application (MAA). nih.govfederalregister.gov

The data is structured within the Common Technical Document (CTD) format, an internationally agreed-upon standard for regulatory submissions. europa.eu

Module 3: Quality : This is the main body of the CMC data.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Development and Optimization

P.5.5 Characterization of Impurities (Drug Product): This section details the degradation products found in the drug product, including data from stability studies and justification for the proposed limits.

Analytical Procedures and Validation : The relevant sections (3.2.S.4 and 3.2.P.5) must contain the validated analytical methods used for impurity testing. ich.org

The reporting must be precise, with quantitative results presented numerically rather than in general terms like "complies." europa.euich.org For any specified unidentified impurity, an appropriate descriptive label (e.g., "unidentified with relative retention of 0.9") must be used. europa.eu This rigorous documentation provides regulatory reviewers with the necessary information to assess the control strategy for impurities and ensure the product's quality and safety.

Compound Reference Table

NameSynonym/Identifier
CabazitaxelJevtana
This compound3,?5-Oxazolidinedicarboxy?lic acid, 2-(4-methoxyphenyl)?-4-phenyl-, 3-(1,?1-dimethylethyl) ester, (4R,?5S)?-

Q & A

Q. What strategies optimize impurity isolation for mechanistic studies?

  • Approach :
  • Scale-up synthetic routes to generate milligram quantities.
  • Employ preparative HPLC with fraction collection.
  • Confirm purity via orthogonal techniques (e.g., NMR purity > 95%) .

Data Analysis and Interpretation

Q. How to correlate impurity levels with clinical safety outcomes in Cabazitaxel studies?

  • Analysis Framework :
  • Retrospectively analyze pharmacokinetic data (e.g., CL/BSA) from hepatic impairment cohorts.
  • Use multivariate regression to assess impurity concentration’s impact on adverse events (e.g., neutropenia, mortality) .

Q. What statistical methods are suitable for comparing impurity profiles across drug formulations?

  • Tools :
  • Principal component analysis (PCA) to cluster batches by impurity patterns.
  • Non-parametric tests (Mann-Whitney U) for non-normal distributions .

Literature and Knowledge Gaps

How to identify unresolved research questions about this compound?

  • Strategies :
  • Conduct systematic reviews using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
  • Analyze clinical trial data (e.g., NCT02485691) for correlations between impurity levels and therapeutic failure .

Q. What are the limitations of current impurity detection methods for Cabazitaxel?

  • Critical Evaluation :
  • Low sensitivity of UV detection for trace impurities (<0.05%).
  • Matrix effects in biological samples (e.g., plasma) requiring advanced sample preparation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.